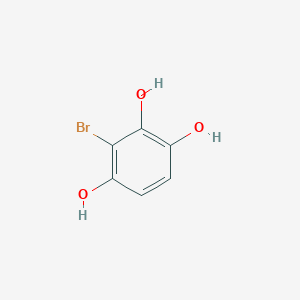
5-nitro-N-(quinolin-6-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is a complex organic compound with the molecular formula C18H11N3O4 It is characterized by the presence of a benzofuran ring fused with a quinoline ring, and a nitro group attached to the benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- typically involves multi-step organic reactions. One common method includes the nitration of benzofuran followed by the coupling of the nitrobenzofuran with quinoline derivatives under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance productivity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline or benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- involves its interaction with specific molecular targets and pathways. The nitro group and quinoline moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-4-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-8-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-2-QUINOLINYL-
Uniqueness
Compared to similar compounds, 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H11N3O4 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
5-nitro-N-quinolin-6-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O4/c22-18(20-13-3-5-15-11(8-13)2-1-7-19-15)17-10-12-9-14(21(23)24)4-6-16(12)25-17/h1-10H,(H,20,22) |
Clave InChI |
ABPJONMTVDFJIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
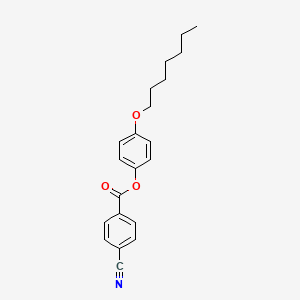
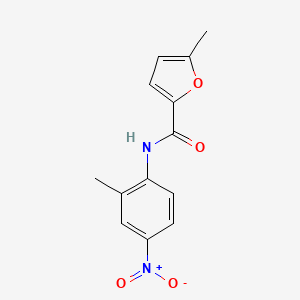
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
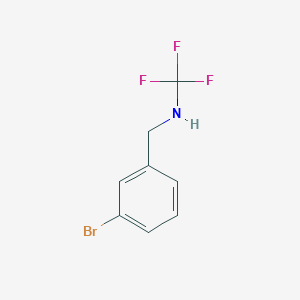
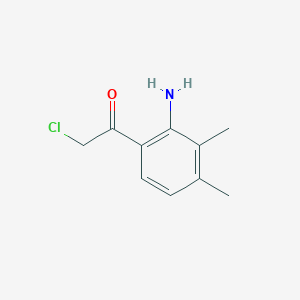
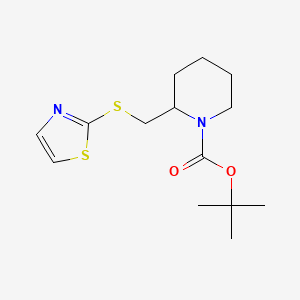
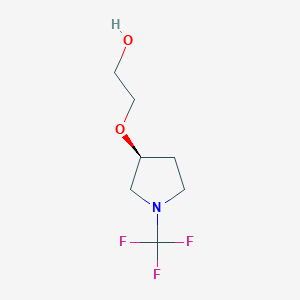
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
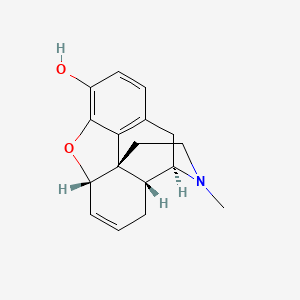
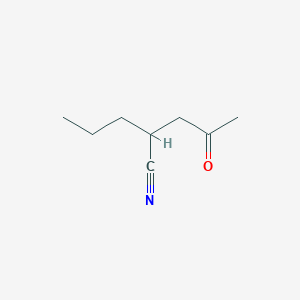
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
